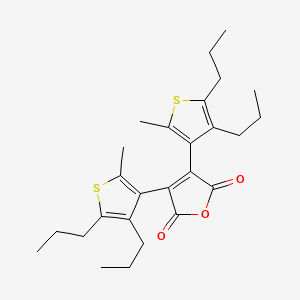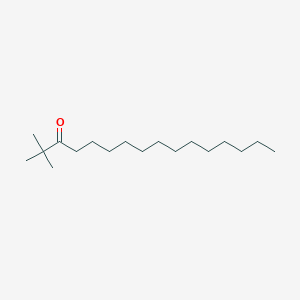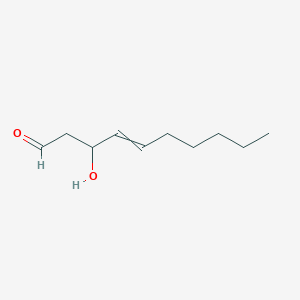
3-Hydroxydec-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxydec-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a decene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Hydroxydec-4-enal can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxydec-4-ene using mild oxidizing agents. Another method includes the reduction of 3-hydroxydec-4-enoic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 3-hydroxydec-4-enoic acid. This process typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Hydroxydec-4-enal can undergo oxidation to form 3-hydroxydec-4-enoic acid.
Reduction: The compound can be reduced to 3-hydroxydecane using reducing agents like LiAlH4 or NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium (Pd), platinum (Pt).
Major Products Formed:
Oxidation: 3-Hydroxydec-4-enoic acid.
Reduction: 3-Hydroxydecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Hydroxydec-4-enal is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in lipid peroxidation and its potential effects on cellular processes. It is also used in the study of oxidative stress and its impact on biological systems.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: In industrial applications, this compound is used in the production of fragrances and flavors due to its aldehyde group, which imparts a pleasant aroma.
Mecanismo De Acción
3-Hydroxydec-4-enal exerts its effects primarily through its interaction with cellular components. It can form adducts with proteins and nucleic acids, leading to changes in their structure and function. The compound is also known to generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The molecular targets of this compound include enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
4-Hydroxydec-2-enal: Another aldehyde with similar structural features but differing in the position of the hydroxyl group.
3-Hydroxydec-4-enoic acid: The oxidized form of 3-Hydroxydec-4-enal.
3-Hydroxydecane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its role in biological systems and potential therapeutic applications further distinguish it from other similar compounds.
Propiedades
Número CAS |
113366-15-7 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
3-hydroxydec-4-enal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-10(12)8-9-11/h6-7,9-10,12H,2-5,8H2,1H3 |
Clave InChI |
YXFPMDWQCGCYCJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



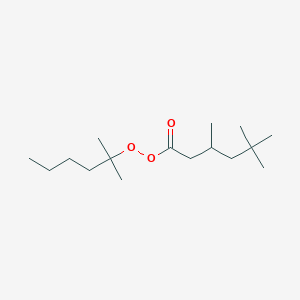
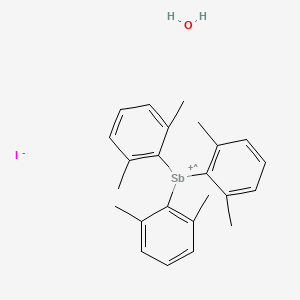
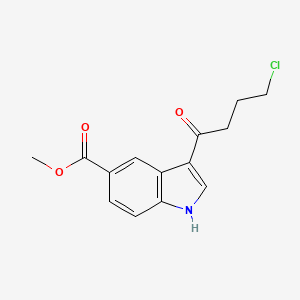
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
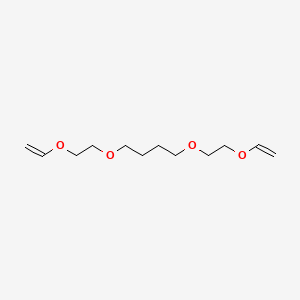
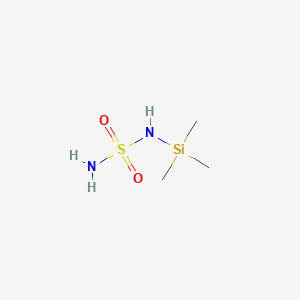
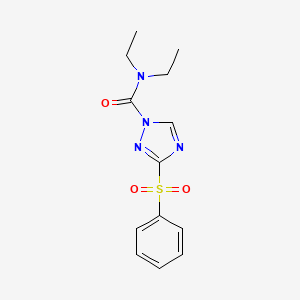
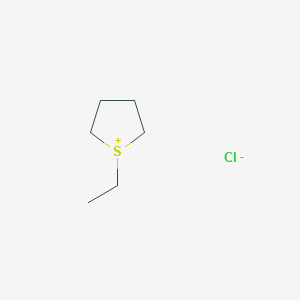
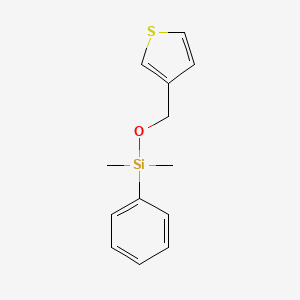
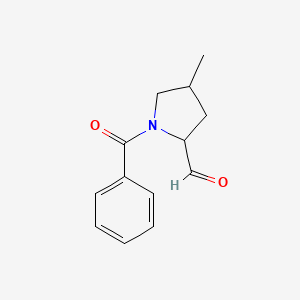
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
